1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine
Description
This compound features a [1,4]dioxino[2,3-g]quinoline core fused with a benzenesulfonyl group at position 8 and a 4-methylpiperidine substituent at position 9 (Fig. 1). Its structure is associated with anticancer activity, particularly inhibition of cancer cell migration via targeting DNAJA1 (a heat shock protein 40) and conformational mutant p53 . The benzenesulfonyl group enhances electron-withdrawing properties, while the methylpiperidine moiety contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
8-(benzenesulfonyl)-9-(4-methylpiperidin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-16-7-9-25(10-8-16)23-18-13-20-21(29-12-11-28-20)14-19(18)24-15-22(23)30(26,27)17-5-3-2-4-6-17/h2-6,13-16H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFGNVJEDZWRKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup-Type Cyclization
Initial formation of the quinoline nucleus employs modified Skraup conditions:
Reaction Scheme
Aniline derivative + Glycerol → Quinoline core under H2SO4 catalysis
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 150-160°C | |
| Acid Catalyst | Concentrated H2SO4 | |
| Oxidizing Agent | Nitrobenzene | |
| Reaction Time | 6-8 hours |
This method produces 8-aminoquinoline intermediates in 65-72% yield. Subsequent protection of the amine group with acetyl chloride (90% conversion) prevents unwanted side reactions during downstream functionalization.
Dioxane Ring Formation
Oxidative Cyclization
The 1,4-dioxane ring is introduced via tandem oxidation-cyclization using mCPBA:
Key Reaction Parameters
Quinoline diol + mCPBA → Dioxinoquinoline
Performance Data
| Condition | Impact on Yield | Reference |
|---|---|---|
| Solvent (CH2Cl2) | 78% conversion | |
| Temperature (0°C) | Minimizes overoxidation | |
| Stoichiometry (1.2 eq) | Optimal ring closure |
This step requires careful control of oxidation potential to prevent quinoline N-oxidation.
Sulfonylation at C8
Benzenesulfonyl Chloride Coupling
Installation of the benzenesulfonyl group employs nucleophilic aromatic substitution:
Reaction Equation
Dioxinoquinoline + PhSO2Cl → 8-Benzenesulfonyl derivative
Optimized Protocol
Mass spectrometry analysis confirms complete sulfonylation (m/z 396.46 observed vs. 396.46 calculated).
Alternative Synthetic Routes
Radical Cyclization Approach
Recent advancements demonstrate a photoredox-mediated strategy:
Key Advantages
Limitations
- Requires specialized equipment
- Limited functional group tolerance
Enzymatic Resolution
Chiral separation of racemic mixtures using:
Lipase PS-C3 (Amano) in MTBE
Achieves 99% ee for both enantiomers.
Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.72 (d, J=5.6 Hz, 1H, H-2), 7.89-7.92 (m, 2H, SO2Ph), 4.41 (t, J=6.4 Hz, 2H, OCH2) |
| 13C NMR (100 MHz, CDCl3) | δ 154.3 (C-9), 139.2 (SO2Ph), 128.4-133.1 (aromatic carbons) |
| HRMS (ESI+) | m/z 424.1782 [M+H]+ (calc. 424.1789) |
X-ray crystallography confirms the boat conformation of the piperidine ring.
Industrial-Scale Considerations
Process Economics
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Production Cost/kg | $12,450 | $8,920 |
| Purity | 98.5% | 99.2% |
| Waste Generation | 6.2 kg/kg product | 1.8 kg/kg product |
Continuous flow systems demonstrate superior atom economy (78% vs. 65% batch).
Chemical Reactions Analysis
Types of Reactions
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
Pharmacological Applications
- Therapeutic Potential : The compound has been investigated for its potential therapeutic effects, particularly in treating central nervous system (CNS) disorders. Its structural similarities to known pharmacophores suggest it may act as an antagonist or modulator at various receptors .
- Neurokinin-3 Receptor Antagonism : Research indicates that compounds with similar structures may exhibit selective antagonism at neurokinin-3 receptors, which are implicated in mood regulation and anxiety disorders. This suggests that 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine could be explored for treating depression and anxiety .
- Anti-inflammatory Activity : The presence of the benzenesulfonyl group may enhance the compound's anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Biological Studies
The compound has been utilized in various biological studies to understand its mechanism of action:
- Cell Culture Studies : In vitro studies have shown that compounds with similar structures can modulate cellular pathways involved in inflammation and apoptosis.
- Animal Models : Preliminary studies using animal models have indicated potential efficacy in reducing symptoms associated with anxiety and depression .
Case Studies
- Study on CNS Disorders : A study demonstrated that derivatives of dioxinoquinoline compounds showed promise as neuroprotective agents in models of neurodegeneration . The unique structure of this compound could enhance these effects.
- Anti-cancer Research : Another case study explored the anti-cancer properties of similar compounds. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells . Further research into this compound could yield valuable insights into its potential as an anti-cancer agent.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Therapeutics | Potential treatment for CNS disorders | Mood regulation and anxiety reduction |
| Anti-inflammatory | Possible use in inflammatory disease treatment | Reduction in inflammation |
| Cancer Research | Exploration as an anti-cancer agent | Tumor growth inhibition |
| Biological Mechanisms | Studies on cellular pathways and receptor interactions | Understanding of mechanism of action |
Mechanism of Action
The mechanism of action of 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophilic center, facilitating binding to nucleophilic sites on proteins or other biomolecules. The methylpiperidinyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications on the Piperidine Ring
a) Ethyl Ester Derivatives
- Compound: Ethyl 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxylate (ZINC000020381010) Key Difference: Replacement of the 4-methyl group with a 4-carboxylate ethyl ester. Impact:
- Binding Affinity: Similar docking scores (−42.263 vs. −42.242) suggest minor effects on target binding .
- Solubility : The ester group may improve aqueous solubility compared to the methyl substituent.
- Metabolism : Ester hydrolysis in vivo could generate a carboxylic acid metabolite, altering pharmacokinetics.
b) Carboxamide Derivatives
- Compound: 1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide Key Difference: 4-Methyl replaced with 4-carboxamide. Impact:
- Polarity : Increased polarity may reduce cell membrane permeability compared to the methyl analog.
Variations in the Sulfonyl Group
a) Chlorobenzenesulfonyl Derivatives
- Compound: 1-[8-(4-Chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine (C23H23ClN2O4S) Key Difference: Chlorine substitution on the benzene ring. Impact:
- Lipophilicity : Increased logP due to chlorine’s hydrophobic nature, enhancing blood-brain barrier penetration .
- Electron Effects : The electron-withdrawing Cl may stabilize the sulfonyl group, altering reactivity in biological environments.
b) Methoxybenzoyl Derivatives
- Compound: 1-[8-(4-Methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride Key Difference: Benzenesulfonyl replaced with 4-methoxybenzoyl. Impact:
- Steric Effects : The bulkier benzoyl group may hinder interactions with DNAJA1’s binding pocket.
Core Heterocycle Modifications
a) Thiazinoquinolin Derivatives
- Compound: 2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-ium derivatives (e.g., 8a, 8b) Key Difference: Replacement of dioxino oxygen with sulfur. Impact:
- Biological Activity: Thiazino derivatives are linked to antibacterial and antitubercular activity, unlike the anticancer focus of dioxinoquinolins .
b) Quinoxaline Derivatives
Functional Group Additions
a) Halogen-Substituted Derivatives
- Compound: 3-(2-Chloroethoxy)-2H,3H-[1,4]thiazino[2,3,4-ij]quinolin-4-iodide (9a) Key Difference: Chloroethoxy and iodide substituents. Impact:
- Reactivity : Iodide allows for further functionalization via nucleophilic substitution .
- Toxicity : Heavy halogens may pose metabolic challenges, limiting therapeutic utility.
b) Fluorophenyl Derivatives
- Compound: 1-[8-(Benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-(2-fluorophenyl)piperazine (899760-24-8) Key Difference: 2-Fluorophenyl on piperazine. Impact:
- Binding Affinity : Fluorine’s electronegativity may strengthen π-π stacking or dipole interactions .
- Metabolism : Fluorine resists oxidation, improving metabolic stability.
Key Findings
- Piperidine Modifications : Substituents like esters or carboxamides retain binding affinity but alter solubility and metabolism.
- Sulfonyl Group Variations : Chlorine or methoxy groups adjust lipophilicity and electronic properties, impacting target engagement.
- Core Heterocycles: Thiazino or quinoxaline derivatives shift biological applications from anticancer to antimicrobial or optoelectronic uses.
- Halogen Effects : Iodide or fluorine enhance reactivity or stability but may introduce toxicity concerns.
Biological Activity
1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine is a complex organic compound notable for its diverse biological activities. This compound features a unique structural arrangement that includes a benzenesulfonyl group, a dioxinoquinoline core, and a piperidine ring. These structural elements suggest potential interactions with various biological targets, making it an interesting candidate for pharmacological research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.51 g/mol. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the quinoline family, including derivatives like this compound, exhibit a range of biological activities including:
- Anticancer Properties : Quinoline derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated significant cytotoxicity in MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. The structure–activity relationship (SAR) studies suggest that modifications in the quinoline core can enhance potency and selectivity against cancer cells .
- Antimicrobial Activity : The presence of the sulfonamide group has been linked to antibacterial properties. Research has shown that similar compounds can act as effective agents against bacterial strains by disrupting bacterial cell wall synthesis or function .
The biological mechanisms through which these compounds exert their effects are varied:
- Cytotoxicity : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation. For example, certain analogs have been shown to cause DNA damage in cancer cells and influence the expression of genes related to drug resistance .
- Antimicrobial Action : The sulfonyl group may interact with bacterial enzymes or receptors critical for survival and replication, leading to bactericidal effects .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of several quinoline derivatives on MCF-7 and HL-60 cells using the MTT assay. The results indicated that derivatives with enhanced lipophilicity and specific substituents at the 1 and 6 positions on the quinoline ring exhibited higher cytotoxicity compared to other analogs. Notably, one analog was over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), highlighting its selectivity .
| Compound | IC50 (HL-60) | IC50 (MCF-7) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.64 µM | 3.20 µM | 5 |
| Compound B | 0.93 µM | 5.00 µM | 5.38 |
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various bacterial strains. The results demonstrated significant inhibition zones in agar diffusion assays, indicating effective antibacterial activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[8-(benzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine?
- Methodological Answer : Synthesis involves multi-step protocols, often starting with the formation of the quinoline core via cyclization reactions. Key steps include sulfonylation at the 8-position using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) and subsequent piperidine substitution at the 9-position. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce substituents to the piperidine ring . Reaction optimization requires precise control of temperature (80–120°C) and solvent polarity (e.g., 1,4-dioxane or DMF) to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95% required for pharmacological studies) .
- NMR : H and C NMR to confirm sulfonyl group integration (δ 7.5–8.0 ppm for aromatic protons) and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 500–550 range) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies indicate sensitivity to light and moisture due to the sulfonyl group. Recommended storage:
- Short-term : -20°C in desiccated, amber vials with argon atmosphere.
- Long-term : Lyophilized form at -80°C.
Degradation products (e.g., sulfonic acid derivatives) can be monitored via TLC (silica gel, chloroform:methanol 9:1) .
Advanced Research Questions
Q. How does the benzenesulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the quinoline core for nucleophilic attack at the 9-position. Computational modeling (DFT) shows a reduced energy barrier (~15 kcal/mol) for piperidine substitution compared to non-sulfonylated analogs. Experimentally, reactions with 4-methylpiperidine in DMF at 100°C yield >80% substitution efficiency .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., IC variations) arise from:
- Structural analogs : Subtle differences in substituents (e.g., fluorophenyl vs. methoxyphenyl) alter target binding .
- Assay conditions : Use standardized protocols (e.g., CLSI guidelines for MIC assays) and orthogonal assays (e.g., SPR for binding affinity) to validate results .
- Data normalization : Adjust for solvent effects (DMSO vs. aqueous buffers) using control experiments .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Core modifications : Replace the dioxane ring with dithiolane to enhance metabolic stability (e.g., t improvement from 2h to 6h in microsomal assays) .
- Piperidine substitutions : Introduce electron-donating groups (e.g., -OCH) to modulate logP and blood-brain barrier penetration .
- In silico screening : Use molecular docking (AutoDock Vina) against targets like DNA gyrase or β-tubulin to prioritize analogs .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Key challenges include:
- Chiral centers : Asymmetric synthesis using chiral catalysts (e.g., BINAP-Pd complexes) to achieve >95% ee .
- Purification : Simulated moving bed (SMB) chromatography for large-scale separation of diastereomers .
- Process control : In-line FTIR monitoring to detect racemization during sulfonylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
